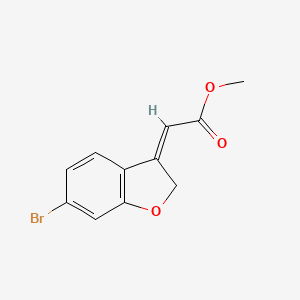
methyl (2Z)-2-(6-bromo-1-benzofuran-3-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate is a chemical compound belonging to the benzofuran family. . This compound features a bromine atom at the 6-position of the benzofuran ring, which can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate typically involves the bromination of benzofuran followed by esterification. One common method includes the reaction of 6-bromobenzofuran with methyl bromoacetate in the presence of a base such as sodium carbonate in an organic solvent like N-methyl pyrrolidine . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring can participate in various biochemical pathways, influencing enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are essential to understand its biological effects fully.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromobenzofuran-3(2H)-one: Shares the bromine substitution but lacks the ester group.
Methyl 2-(5-Bromobenzofuran-3(2H)-ylidene)acetate: Similar structure with bromine at the 5-position.
Ethyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate: Similar structure with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate is unique due to its specific substitution pattern and functional groups, which can influence its reactivity and biological activity. The presence of the bromine atom at the 6-position and the methyl ester group provides distinct chemical properties compared to other benzofuran derivatives.
Propiedades
Fórmula molecular |
C11H9BrO3 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
methyl (2Z)-2-(6-bromo-1-benzofuran-3-ylidene)acetate |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5H,6H2,1H3/b7-4+ |
Clave InChI |
DEQUZGMJZMPDRQ-QPJJXVBHSA-N |
SMILES isomérico |
COC(=O)/C=C/1\COC2=C1C=CC(=C2)Br |
SMILES canónico |
COC(=O)C=C1COC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B12289826.png)
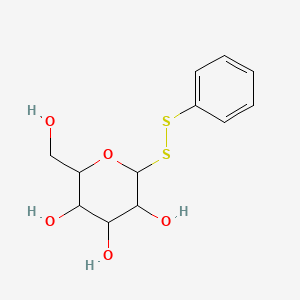
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol](/img/structure/B12289833.png)
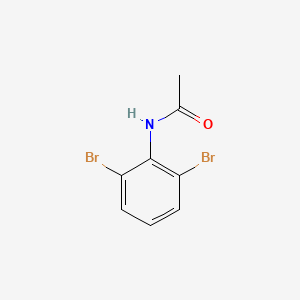

![Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate](/img/structure/B12289856.png)
![3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid](/img/structure/B12289859.png)
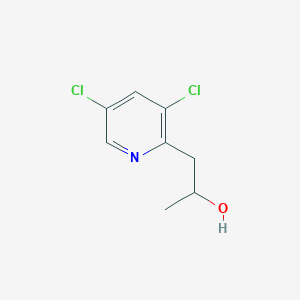
![2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride](/img/structure/B12289867.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethanone](/img/structure/B12289868.png)
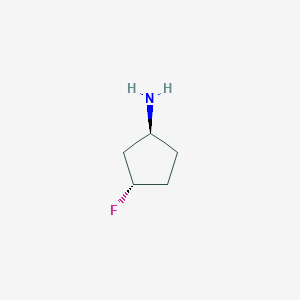
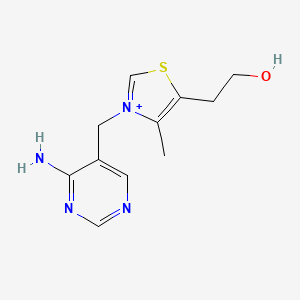
![1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate](/img/structure/B12289890.png)
